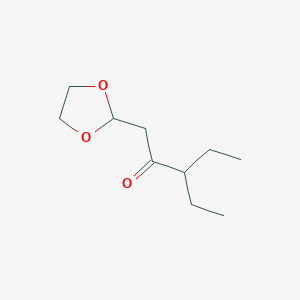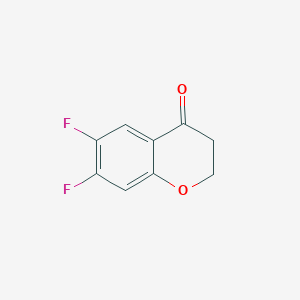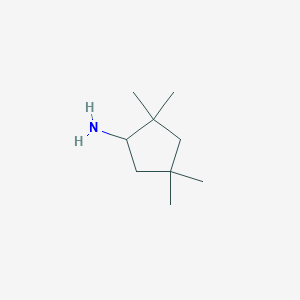
2,2,4,4-Tetramethylcyclopentanamine
説明
2,2,4,4-Tetramethylcyclopentanamine is a chemical compound with the molecular formula C9H19N . It contains a total of 29 bonds, including 10 non-H bonds, and features a five-membered ring and a primary aliphatic amine .
Molecular Structure Analysis
The molecule of 2,2,4,4-Tetramethylcyclopentanamine consists of 29 atoms, including 19 Hydrogen atoms, 9 Carbon atoms, and 1 Nitrogen atom . It contains a five-membered ring and a primary aliphatic amine .科学的研究の応用
Antibacterial Activity and Clinical Use
- Broad-Spectrum Antibacterial Activity : The tetracyclines, including 2,2,4,4-Tetramethylcyclopentanamine, are known for their broad-spectrum antibacterial activity. They have been effective against a wide range of microbial pathogens including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites (Chopra & Roberts, 2001).
- Clinical Applications in Infectious Diseases : These compounds have been successful in treating various infectious diseases. Their usage spans from dermatology, where they are used for treating acne, to more severe infections caused by drug-resistant bacteria (Speer, Shoemaker, & Salyers, 1992).
Nonantibiotic Properties and Research Implications
- Impact on Mitochondrial Function : Recent studies indicate that tetracyclines, including 2,2,4,4-Tetramethylcyclopentanamine, can disrupt mitochondrial function. This is of significant concern in biomedical research, as it can confound experimental results, especially in studies involving mitochondrial physiology or proteostasis (Moullan et al., 2015).
- Biological Actions Affecting Inflammation and Neurodegeneration : Beyond their antimicrobial properties, tetracyclines have been found to have biologic actions that affect inflammation, proteolysis, angiogenesis, apoptosis, and other cellular processes. These properties make them potential therapeutic agents against inflammation-based mammalian cell diseases and neurodegenerative disorders (Sapadin & Fleischmajer, 2006).
Environmental Impact and Management
- Presence in the Environment : Due to their extensive usage, tetracyclines are commonly found in different ecological compartments. Their presence in the environment, particularly in aquatic systems, poses ecological risks and potential human health hazards (Daghrir & Drogui, 2013).
- Degradation and Removal Techniques : Research has been conducted to understand the degradation pathways of tetracyclines in the environment and to develop effective removal techniques. This includes studies on electrochemical oxidation and photocatalytic degradation processes (Wang et al., 2018).
Safety and Hazards
The safety data sheet for 2,2,4,4-Tetramethylcyclopentanamine provides several precautionary statements. These include recommendations to avoid contact with air and water due to potential violent reactions and possible flash fire. It also advises handling under inert gas and protecting from moisture .
特性
IUPAC Name |
2,2,4,4-tetramethylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)5-7(10)9(3,4)6-8/h7H,5-6,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQHBVFBBCUFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(C1)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethylcyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



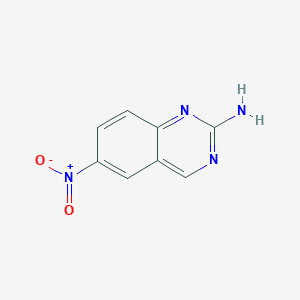
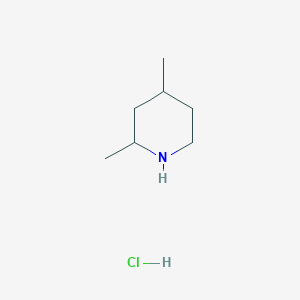
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1396034.png)
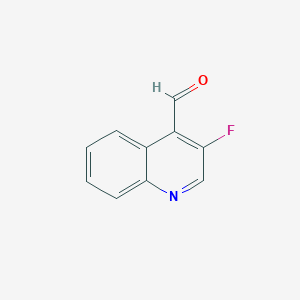
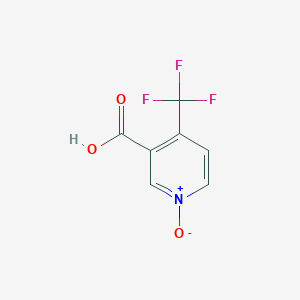
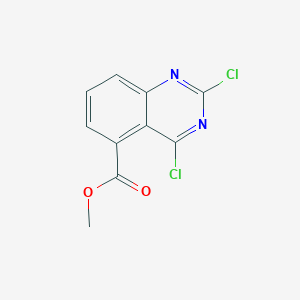


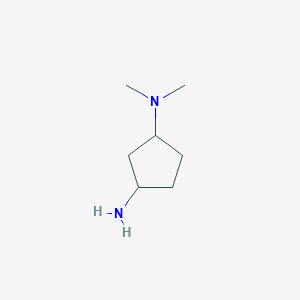
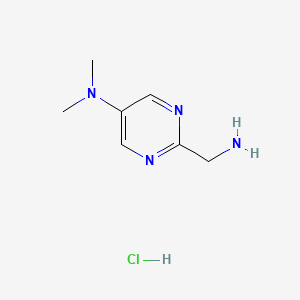
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile](/img/structure/B1396048.png)

